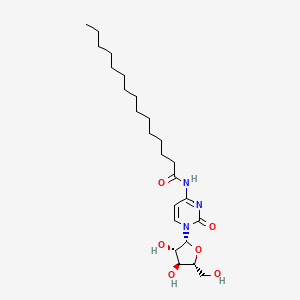
CYTOSINE, 1-beta-D-ARABINOFURANOSYL-N(sup 4)-PENTADECANOYL-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CYTOSINE, 1-beta-D-ARABINOFURANOSYL-N(sup 4)-PENTADECANOYL- is a synthetic nucleoside analog. It is structurally related to cytosine, one of the four main bases found in DNA and RNA. This compound is characterized by the presence of a pentadecanoyl group attached to the N4 position of the cytosine base, and an arabinofuranosyl sugar moiety linked to the N1 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CYTOSINE, 1-beta-D-ARABINOFURANOSYL-N(sup 4)-PENTADECANOYL- typically involves the following steps:
Protection of the hydroxyl groups: The hydroxyl groups of the arabinofuranosyl sugar are protected using suitable protecting groups.
Glycosylation: The protected sugar is then glycosylated with cytosine to form the nucleoside.
Acylation: The N4 position of the cytosine base is acylated with pentadecanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated synthesizers and high-throughput purification techniques.
Chemical Reactions Analysis
Types of Reactions
CYTOSINE, 1-beta-D-ARABINOFURANOSYL-N(sup 4)-PENTADECANOYL- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the N4 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
CYTOSINE, 1-beta-D-ARABINOFURANOSYL-N(sup 4)-PENTADECANOYL- has several scientific research applications:
Chemistry: It is used as a model compound to study nucleoside analogs and their chemical properties.
Biology: The compound is used in studies of DNA and RNA interactions, as well as in the development of nucleoside-based probes.
Industry: The compound can be used in the synthesis of novel nucleoside analogs for various industrial applications.
Mechanism of Action
The mechanism of action of CYTOSINE, 1-beta-D-ARABINOFURANOSYL-N(sup 4)-PENTADECANOYL- involves its incorporation into DNA or RNA, where it can interfere with normal nucleic acid function. The pentadecanoyl group may enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can be phosphorylated to its active triphosphate form, which can then be incorporated into nucleic acids, leading to chain termination or other disruptions in nucleic acid synthesis.
Comparison with Similar Compounds
Similar Compounds
CYTOSINE, 1-beta-D-ARABINOFURANOSYL-N(sup 4)-STEAROYL-: This compound has a stearoyl group instead of a pentadecanoyl group.
CYTOSINE, 1-beta-D-ARABINOFURANOSYL-N(sup 4)-MYRISTOYL-: This compound has a myristoyl group instead of a pentadecanoyl group.
CYTOSINE, 1-beta-D-ARABINOFURANOSYL-N(sup 4)-DEANOYL-: This compound has a decanoyl group instead of a pentadecanoyl group.
Uniqueness
CYTOSINE, 1-beta-D-ARABINOFURANOSYL-N(sup 4)-PENTADECANOYL- is unique due to the presence of the pentadecanoyl group, which may confer distinct lipophilic properties and biological activities compared to its analogs with different acyl groups.
Properties
CAS No. |
59252-35-6 |
|---|---|
Molecular Formula |
C24H41N3O6 |
Molecular Weight |
467.6 g/mol |
IUPAC Name |
N-[1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]pentadecanamide |
InChI |
InChI=1S/C24H41N3O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-20(29)25-19-15-16-27(24(32)26-19)23-22(31)21(30)18(17-28)33-23/h15-16,18,21-23,28,30-31H,2-14,17H2,1H3,(H,25,26,29,32)/t18-,21-,22+,23-/m1/s1 |
InChI Key |
KPDUJONFVNUHQT-TWHAJKEOSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCC(=O)NC1=NC(=O)N(C=C1)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















